molecular formula C15H19NO4 B613235 Bpoc-thr(tbu)-osu CAS No. 62020-53-5

Bpoc-thr(tbu)-osu

Cat. No. B613235
CAS RN: 62020-53-5
M. Wt: 510.59
InChI Key: RPJMLWMATNCSIS-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Bis(pyridylimino)isoindolato Osmium Complexes : A study by Müller, Wadepohl, and Gade (2015) explored osmium complexes with 1,3-bis(2-pyridylimino)isoindolates (BPI) ligands, focusing on their structural chemistry and reactivity. This research is related to the broader field of organometallic chemistry, which may involve similar ligand frameworks to those found in Bpoc-thr(tbu)-osu (Müller, Wadepohl, & Gade, 2015).

  • Novel Silicon-Based Protective Groups for Tyrosine : Fotouhi and Kemp (1993) developed a novel class of silyl-based protective groups for the side chain of tyrosine, compatible with the Bpoc/t-Bu strategy. This study is significant for peptide synthesis and may offer insights into the functionalities of components similar to Bpoc-thr(tbu)-osu (Fotouhi & Kemp, 1993).

  • Practical Preparation and Deblocking Conditions for N-α-Bpoc-Xxx-OH Derivatives : Kemp et al. (2009) provided detailed methodologies for preparing salts of various L-amino acid derivatives, including those protected by the Bpoc group. This research is directly relevant to peptide synthesis, where Bpoc-thr(tbu)-osu might be used (Kemp et al., 2009).

  • Synthesis of Phosphopeptides via the Bpoc-Based Approach : Attard, Reynolds, and Perich (2007) explored the use of the Bpoc group in the synthesis of phosphopeptides, highlighting its compatibility with acid-labile side chain protecting groups. This study might be relevant to understanding the applications of Bpoc-thr(tbu)-osu in peptide synthesis (Attard, Reynolds, & Perich, 2007).

Future Directions

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O7/c1-18(35-27(2,3)4)24(25(33)37-30-22(31)16-17-23(30)32)29-26(34)36-28(5,6)21-14-12-20(13-15-21)19-10-8-7-9-11-19/h7-15,18,24H,16-17H2,1-6H3,(H,29,34)/t18-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSETYDOAFGWCOY-KOSHJBKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bpoc-thr(tbu)-osu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Lelièvre, P Barta, V Aucagne, AF Delmas - Tetrahedron Letters, 2008 - Elsevier
In the course of the chemical synthesis of human protein mitogaligin, we present here a simple method to prepare peptide thioesters using Fmoc chemistry. The hydroxyl side chain of …
Number of citations: 24 www.sciencedirect.com

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